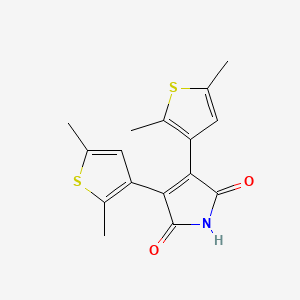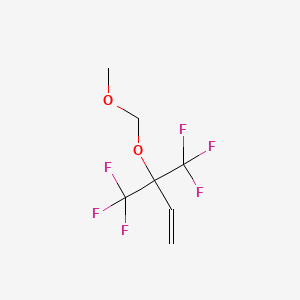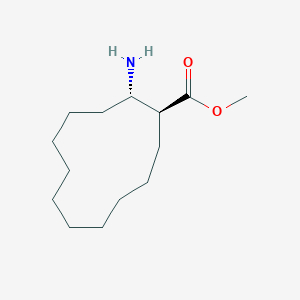
1H-Pyrrole-2,5-dione, 3,4-bis(2,5-dimethyl-3-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pirrol-2,5-diona, 3,4-bis(2,5-dimetil-3-tienil)- es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un anillo de pirrol fusionado con dos anillos de tiofeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1H-Pirrol-2,5-diona, 3,4-bis(2,5-dimetil-3-tienil)- normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclización de precursores apropiados en condiciones controladas. Las condiciones de reacción a menudo requieren catalizadores y disolventes específicos para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que son escalables y rentables. Estos métodos a menudo emplean reactores de flujo continuo y técnicas avanzadas de purificación para lograr la calidad del producto deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
1H-Pirrol-2,5-diona, 3,4-bis(2,5-dimetil-3-tienil)- se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o agregar átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
1H-Pirrol-2,5-diona, 3,4-bis(2,5-dimetil-3-tienil)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros conductores y semiconductores orgánicos.
Mecanismo De Acción
El mecanismo de acción de 1H-Pirrol-2,5-diona, 3,4-bis(2,5-dimetil-3-tienil)- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
1H-Pirrol-2,5-diona, 3-etenil-4-metil-: Estructura similar pero con diferentes sustituyentes.
N,N’-(1,3-Fenileno)dimaleimida: Contiene un núcleo similar de pirrol-2,5-diona pero con diferentes grupos funcionales.
Singularidad
1H-Pirrol-2,5-diona, 3,4-bis(2,5-dimetil-3-tienil)- es único debido a su disposición específica de anillos de tiofeno, que confiere propiedades electrónicas y químicas distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en ciencia de materiales y química medicinal.
Propiedades
Número CAS |
343341-45-7 |
|---|---|
Fórmula molecular |
C16H15NO2S2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
3,4-bis(2,5-dimethylthiophen-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H15NO2S2/c1-7-5-11(9(3)20-7)13-14(16(19)17-15(13)18)12-6-8(2)21-10(12)4/h5-6H,1-4H3,(H,17,18,19) |
Clave InChI |
XNRUQEGQXAEZAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C2=C(C(=O)NC2=O)C3=C(SC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)

![Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-](/img/structure/B12592722.png)
![8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12592728.png)
![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid](/img/structure/B12592751.png)
![{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12592762.png)
![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12592770.png)
![3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12592773.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592775.png)

